molecular formula C12H13N3O2 B11878540 Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate

Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate

Cat. No.: B11878540
M. Wt: 231.25 g/mol
InChI Key: ZCBBTMZDSCEPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, thioesters, or other substituted esters.

Scientific Research Applications

Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to specific receptors. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can disrupt the normal function of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate is unique due to its specific structure, which allows for versatile modifications and applications. Its ester group provides a site for further chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-13-8-14-15-11/h3-6,8H,2,7H2,1H3,(H,13,14,15)

InChI Key

ZCBBTMZDSCEPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.